molecular formula C15H11ClF3NO3 B1429489 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid CAS No. 1311278-53-1

2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

Cat. No.: B1429489
CAS No.: 1311278-53-1
M. Wt: 345.7 g/mol
InChI Key: YFPQWXOCSBAHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ( 1311278-53-1, MFCD19981344) is a high-purity chemical intermediate supplied with a guaranteed purity of 95% or higher . This compound has a molecular formula of C15H11ClF3NO3 and a molecular weight of 345.70802 g/mol . Researchers value this pyridine-derivative propionic acid for its role as a key synthetic precursor in the development of active ingredients, particularly in agrochemical research. Its structural features, including the trifluoromethyl group and chloro-substituted pyridine ring, are commonly found in compounds with significant biological activity. The compound is structurally analogous to herbicidally active molecules such as haloxyfop, a known ACCase inhibitor used for post-emergence control of grass weeds . This makes it a valuable scaffold for investigating new synthetic routes, studying structure-activity relationships (SAR), and developing novel crop protection agents in industrial and academic laboratories. The product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary applications. Please inquire for custom synthesis options and bulk availability, which typically has a lead time of 2-3 weeks .

Properties

IUPAC Name

2-[3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3/c1-8(14(21)22)23-11-4-2-3-9(5-11)12-6-10(15(17,18)19)7-13(16)20-12/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPQWXOCSBAHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a chloro and trifluoromethyl group on the pyridine ring, contributing to its reactivity and interaction with biological targets.

Chemical Structure

The compound can be represented as follows:

IUPAC Name 2[3(6Chloro4trifluoromethylpyridin2yl)phenoxy]propionic acid\text{IUPAC Name }2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic\text{ acid}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors, potentially modulating key biological pathways. The ester functionality may undergo hydrolysis, releasing the active carboxylic acid form, which can further engage with molecular targets.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives with similar structures showed strong inhibition of cyclooxygenase (COX), an enzyme crucial in the inflammatory response. The structure-activity relationship (SAR) analysis suggested that halogen substitutions significantly influence the inhibitory potency against COX enzymes .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Similar pyridine derivatives have been explored for their effectiveness against various pathogenic bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances their lipophilicity, which may facilitate better membrane penetration and increased antimicrobial efficacy.

Case Studies and Research Findings

Study Findings
Study on Anti-inflammatory Activity Investigated a series of pyridine derivatives and found strong COX inhibition linked to specific halogen substitutions .
Antimicrobial Efficacy Explored various pyridine derivatives against bacterial strains, noting enhanced activity due to structural modifications .
Anticancer Studies Evaluated related compounds for their ability to induce apoptosis in cancer cell lines, highlighting potential therapeutic applications .

Comparison with Similar Compounds

Structural Insights :

  • Positional Isomerism: The 3-phenoxy vs. 4-phenoxy substitution (target vs.
  • Substituent Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues.

Physicochemical Properties

Property Target Compound Clofibric Acid Dimethylamino Analogue
Molecular Weight 345.7 214.65 388.78
Melting Point Not reported 120–123°C Not reported
pKa 3.09 ~3.0 (estimated) Not reported
Lipophilicity (ClogP) High (CF₃, Cl) Moderate (Cl) Lower (N(CH₃)₂)

Key Observations :

  • The trifluoromethyl group in the target compound increases hydrophobicity compared to Clofibric Acid, which lacks a pyridine ring.
  • The dimethylamino analogue’s reduced lipophilicity may enhance solubility but limit blood-brain barrier penetration.

Comparative Activity :

  • Target Compound: Potential non-covalent interactions with heme proteins due to aromatic stacking and halogen bonding (Cl, CF₃) .
  • Dimethylamino Analogue: The basic dimethylamino group could facilitate ionic interactions with acidic residues in target proteins .

Q & A

Q. How can metabolites be identified and quantified in biological matrices?

  • Methodology : Administer the compound to model organisms (e.g., rats) and collect plasma/urine samples. Extract metabolites using solid-phase extraction (SPE) and identify via LC-HRMS/MS with data-dependent acquisition (DDA). Compare fragmentation patterns to synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Reactant of Route 2
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2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

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